Apoptosis Induction Potency in U937 Cells
N-Octanoyl-D-threo-sphingosine (D-t-C8-Cer) is significantly more potent than the natural D-erythro-C8-ceramide (D-e-C8-Cer) in inducing nucleosomal DNA fragmentation, a hallmark of apoptosis. The D-threo isomer is severalfold more potent, and ranks equally with the L-threo isomer as the most potent stereoisomer in a direct comparative study [1].
| Evidence Dimension | Apoptotic potency (nucleosomal DNA fragmentation) |
|---|---|
| Target Compound Data | Potency rank: 1 (tied) |
| Comparator Or Baseline | D-erythro-C8-ceramide (D-e-C8-Cer) potency rank: 4 |
| Quantified Difference | Severalfold more potent |
| Conditions | U937 human monocytic leukemia cells in vitro, assessed by nucleosomal DNA fragmentation assay |
Why This Matters
For researchers studying ceramide-induced apoptosis, this compound provides a significantly more robust signal than the natural D-erythro isomer, enabling clearer mechanistic dissection and potentially reducing the required working concentration.
- [1] Karasavvas N, Erukulla RK, Bittman R, et al. Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers and N-octyl-sphingosine. The ceramide amide group is not required for apoptosis. Eur J Biochem. 1996;236(2):729-737. View Source
